REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.CNNC.C>CO.[Fe](Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[NH2:9]
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Name
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2-(2-methoxy-4-nitrophenyl)pyridine
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Quantity
|
5.4 g
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Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=NC=CC=C1
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Name
|
|
Quantity
|
14 mL
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Type
|
reactant
|
Smiles
|
CNNC
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Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
65 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with H2O (50 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude purified by liquid chromatography on silica (EtOAc/Hexane 3/7)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N)C=CC1C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |